molecular formula C9H13Br2NO2 B2675471 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide CAS No. 2287316-48-5

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide

Cat. No.: B2675471
CAS No.: 2287316-48-5
M. Wt: 327.016
InChI Key: BJQWAJZPSGLAAW-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide is a chemical compound that features a brominated phenol structure with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide typically involves the bromination of 2-methoxyphenol followed by the introduction of the aminoethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The phenolic group in this compound can undergo oxidation to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium thiolate (NaSR), primary or secondary amines, or sodium alkoxide (NaOR).

Major Products:

    Oxidation: Quinones.

    Reduction: 5-(2-Aminoethyl)-2-methoxyphenol.

    Substitution: Corresponding substituted phenols.

Scientific Research Applications

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The brominated phenol moiety can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the aminoethyl group, making it less versatile in biological applications.

    5-(2-Aminoethyl)-2-methoxyphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    2-Aminoethylphenol: Lacks both the bromine and methoxy groups, resulting in different chemical and biological properties.

Uniqueness: 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide is unique due to the presence of both the bromine atom and the aminoethyl side chain, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQWAJZPSGLAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CCN)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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